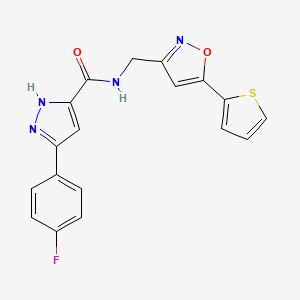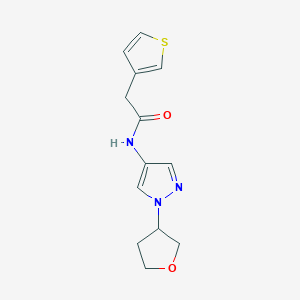
1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N3O3S2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pesticide Development
This compound has been used in the development of new pesticides. The target compounds showed good activities against Tetranychus cinnabarinus , Plutella xylostella , and Aphis craccivora . This suggests that the compound could be used in the development of new pesticides that are effective against these pests.
Acaricidal Activity
The compound exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some compounds even showed moderate activity at a concentration of 200 µg/mL . This indicates that the compound could be used in the development of new acaricides.
Insecticidal Activities
The compound showed good insecticidal activities against Plutella xylostella at a concentration of 200 µg/mL . Some compounds even achieved 100.0% mortality at a concentration of 100 µg/mL . This suggests that the compound could be used in the development of new insecticides.
Anti-Aphid Activity
The compound exhibited potent anti-aphid activity against Aphis craccivora at a concentration of 200 µg/mL . Some compounds even demonstrated 100.0% anti-aphid activity at a concentration of 50 µg/mL . This indicates that the compound could be used in the development of new aphicides.
Fluorescent Properties
The compound shows different colors from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . This suggests that the compound could be used in the development of new fluorescent materials.
Metal Ion Detection
The compound has been used as a metal ion fluorescent probe and has excellent selectivity for Ag+ detection . This indicates that the compound could be used in the development of new metal ion detectors.
Synthesis Catalyst
The compound has been used as a catalyst in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . This suggests that the compound could be used in the development of new catalysts for chemical reactions.
Medicinal Chemistry
The nitrogen-containing heterocycle pyrazole ring is important in the field of medicinal chemistry . This suggests that the compound could be used in the development of new drugs.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-12-15(13(2)19(3)18-12)24(20,21)17-11-16(5-7-22-8-6-16)14-4-9-23-10-14/h4,9-10,17H,5-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUHLOKEBGPKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)
![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)
![ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate](/img/structure/B2487051.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)
![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)

![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)

